molecular formula C27H28N4O5 B2430506 ethyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate CAS No. 1251688-80-8

ethyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate

Cat. No.: B2430506
CAS No.: 1251688-80-8
M. Wt: 488.544
InChI Key: DLPSBYADAPQZTI-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C27H28N4O5 and its molecular weight is 488.544. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O5/c1-3-36-27(34)20-10-12-21(13-11-20)29-23(32)17-31-16-22(19-8-5-4-6-9-19)24-25(31)26(33)30(18-28-24)14-7-15-35-2/h4-6,8-13,16,18H,3,7,14-15,17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPSBYADAPQZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of substituents such as methoxypropyl and phenyl groups enhances its pharmacological properties. The structural formula can be represented as follows:

\text{Ethyl 4 3 3 methoxypropyl 4 oxo 7 phenyl 3 4 dihydro 5H pyrrolo 3 2 d pyrimidin 5 yl acetyl}amino)benzoate}

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class often act as DNA alkylators and groove binders , which are crucial for their antiproliferative effects. The NCI-60 Human Tumor Cell Line panel has been utilized to evaluate the efficacy of these compounds. Notably, ethyl 4-{...} exhibited significant cytotoxicity against leukemia cells, with a reported EC50 value indicating potent activity compared to other known agents .

Table 1: Biological Activity Summary

Compound NameTarget Cell LineEC50 (µM)Mechanism of Action
Ethyl 4-{...}CCRF-CEM (Leukemia)0.12DNA alkylation
Parent CompoundVarious0.84Non-specific antiproliferative

Antitumor Efficacy

The compound has shown promising results in various in vitro studies. For instance, in a study involving pancreatic cancer cells , it demonstrated significant inhibition of cell proliferation through the suppression of the mammalian target of rapamycin (mTOR) signaling pathway and induced oxidative stress via glutathione depletion . These findings suggest that ethyl 4-{...} could serve as a lead compound for further development in cancer therapy.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the pyrrolo[3,2-d]pyrimidine scaffold can significantly influence biological activity. For example:

  • N5 substitution has been linked to enhanced antiproliferative properties.
  • The introduction of halogen atoms at strategic positions increases reactivity and potency against certain cancer types .

Case Studies

  • Case Study on Leukemia : A series of derivatives were synthesized and tested against leukemia cell lines. The results indicated that compounds with specific substitutions at the N5 position showed up to a 7-fold increase in activity compared to unsubstituted analogs .
  • In Vivo Studies : Preliminary in vivo studies have indicated that ethyl 4-{...} may exhibit favorable pharmacokinetics and safety profiles when administered at therapeutic doses in animal models.

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